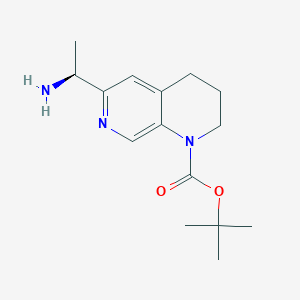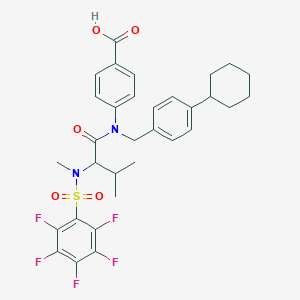
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is a complex organic compound with a molecular formula of C29H27F5N2O5S. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyclohexyl, benzyl, methyl, and pentafluorophenyl. It is primarily used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the Cyclohexylbenzyl Intermediate: This involves the reaction of cyclohexylbenzyl chloride with a suitable nucleophile under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide and a strong base.
Sulfonamide Formation: The pentafluorophenyl group is introduced through a sulfonamide formation reaction, typically using pentafluorobenzenesulfonyl chloride and a suitable amine.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the target compound under acidic or basic conditions, depending on the specific reaction requirements.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)benzoic acid
- 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid
Uniqueness
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C32H33F5N2O5S |
|---|---|
Molekulargewicht |
652.7 g/mol |
IUPAC-Name |
4-[(4-cyclohexylphenyl)methyl-[3-methyl-2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C32H33F5N2O5S/c1-18(2)29(38(3)45(43,44)30-27(36)25(34)24(33)26(35)28(30)37)31(40)39(23-15-13-22(14-16-23)32(41)42)17-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h9-16,18,20,29H,4-8,17H2,1-3H3,(H,41,42) |
InChI-Schlüssel |
XZTNTXYTMCVENR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)N(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


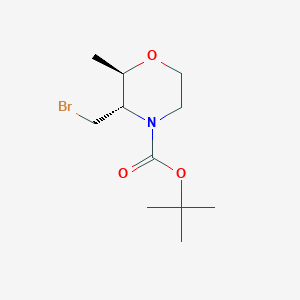
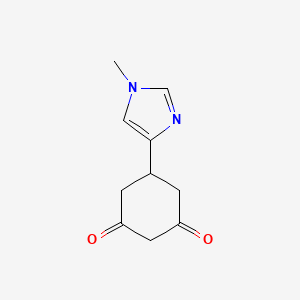
![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)
![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)

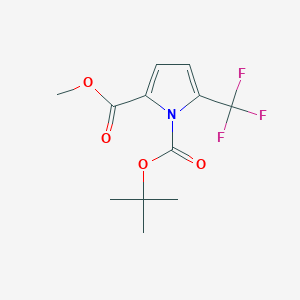
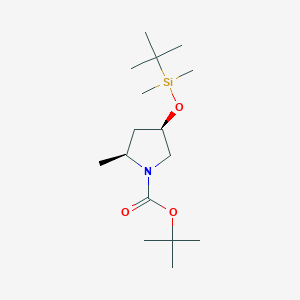

![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
